3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile
Description
Role of 1,2,4-Oxadiazole Scaffolds in Medicinal Chemistry Innovation
The 1,2,4-oxadiazole nucleus has emerged as a cornerstone in medicinal chemistry due to its unique electronic configuration and bioisosteric versatility. Unlike traditional amide bonds, the oxadiazole ring demonstrates enhanced metabolic stability while maintaining hydrogen-bonding capabilities critical for target engagement . The 3-methyl substitution at position 3 of the oxadiazole ring in this compound introduces steric hindrance that modulates π-stacking interactions, a feature exploited in protease inhibition strategies.
Recent synthetic advances enable precise functionalization of the oxadiazole core through:
- Cyclocondensation reactions between amidoximes and activated carboxylic acid derivatives under microwave irradiation (yields >85%)
- Post-functionalization via Buchwald-Hartwig amination for introducing diverse aryl/alkyl groups at position 5
Table 1: Comparative Analysis of 1,2,4-Oxadiazole-Containing Bioactive Compounds
| Compound | Molecular Weight | Target Protein | IC₅₀ (nM) | Source |
|---|---|---|---|---|
| Parent oxadiazole | 185.18 | PD-L1/PD-1 | 320 | |
| 3-Methyl analog | 199.21 | COX-2 | 45 | |
| Benzonitrile hybrid | 292.30 | BCL-2 | 12 |
The electron-deficient nature of the oxadiazole ring facilitates charge-transfer interactions with tyrosine residues in enzyme active sites, particularly in kinase domains where π-cation interactions dominate binding thermodynamics .
Strategic Importance of Benzonitrile Derivatives in Bioactive Molecule Design
Benzonitrile's strong dipole moment (4.18 D) and hydrogen-bond acceptor capacity make it indispensable for optimizing ligand-receptor binding kinetics. In this compound, the para-positioned nitrile group induces:
- Conformational restraint through intramolecular dipole interactions with the oxadiazole's oxygen atom
- Enhanced membrane permeability (logP = 2.31) compared to carboxylic acid analogs
- Meta-directing effects during electrophilic substitution reactions, enabling regioselective derivatization
Synthetic Protocol Optimization:
- Nitrile installation via Rosenmund-von Braun reaction using CuCN/DMF at 150°C (78% yield)
- Oxadiazole ring formation through [2+3] cycloaddition of nitrile oxides with amidoximes
- Final coupling using Suzuki-Miyaura cross-coupling for biaryl system construction
The compound's electronic profile was computationally validated through density functional theory (DFT) studies, revealing a HOMO-LUMO gap of 5.2 eV that facilitates charge transfer interactions in biological systems . Hybrid analogs demonstrate 3.8-fold greater binding affinity to CYP450 isoforms compared to non-cyano derivatives, underscoring the nitrile's role in metabolic stability optimization .
Properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-7-12-10(14-13-7)9-4-2-3-8(5-9)6-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPPRWGCTPEQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of an amidoxime with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form oxadiazole N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base
Major Products:
Oxidation: Oxadiazole N-oxides.
Reduction: Primary amines.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The oxadiazole ring is known to be a bioisostere of amides and esters, which makes it a valuable scaffold in drug design .
Industry: In the materials science field, this compound can be used in the development of new polymers and advanced materials. Its stability and electronic properties make it suitable for use in electronic devices and sensors .
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile in biological systems involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, it can inhibit enzymes by binding to their active sites or alter receptor function by interacting with their binding domains .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Oxadiazole Ring
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
- Structure : The methyl group on the oxadiazole is replaced with an ethyl group.
- Properties : Higher molecular weight (215.22 g/mol vs. 201.19 g/mol) and increased lipophilicity compared to the methyl variant.
- Applications : Listed in commercial catalogs (e.g., Alfa Aesar H57516) but lacks detailed pharmacological data .
NS9283 (3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile)
- Structure : A pyridinyl group replaces the methyl substituent on the oxadiazole.
- Activity : Potent positive allosteric modulator (PAM) of the (α4)3(β2)2 nicotinic acetylcholine receptor (nAChR), highlighting the role of aromatic substituents in receptor binding .
- Synthesis : NMR data confirm regioselective formation (Figures S9–S13, ).
18F-AZD9272 (3-Fluoro-5-(3-(5-[18F]fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile)
Substituent Variations on the Benzonitrile Ring
3-[3-(5-Fluoro-2-pyridinyl)-1,2,4-oxadiazol-5-yl]-5-propoxybenzonitrile
- Structure : Adds a propoxy group at the benzonitrile's para position.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Water Solubility (mg/mL)* | CAS Number |
|---|---|---|---|---|
| 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile | 201.19 | 2.1 | 0.15 | 1283108-89-3 |
| 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile | 215.22 | 2.8 | 0.09 | 139269-06-0 |
| NS9283 | 248.23 | 1.5 | 0.21 | - |
| 18F-AZD9272 | 302.24 | 2.3 | 0.12 | - |
Biological Activity
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in anticancer research. The following sections detail its effects against various cancer cell lines and mechanisms involved.
Anticancer Activity
Recent studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. A summary of findings is presented in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via mitochondrial pathway |
| U-937 (Leukemia) | 2.78 | Inhibition of HDAC activity |
| A549 (Lung Cancer) | 0.12 | Cell cycle arrest and apoptosis induction |
The compound's mechanisms include:
- Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in MCF-7 and U-937 cells in a dose-dependent manner .
- Histone Deacetylase (HDAC) Inhibition : It has been shown to inhibit HDAC activity, which is crucial for cancer cell proliferation and survival .
- Cell Cycle Arrest : The compound causes cell cycle arrest in the G1 phase, preventing cancer cells from dividing .
Case Studies
Several case studies highlight the efficacy of this compound:
Case Study 1: MCF-7 Cell Line
In a study examining the effects on the MCF-7 breast cancer cell line, the compound demonstrated an IC50 value of 15.63 µM. This was comparable to Tamoxifen, a standard treatment for breast cancer, indicating potential as a therapeutic agent .
Case Study 2: U-937 Cell Line
In another study involving the U-937 leukemia cell line, the compound exhibited an IC50 value of 2.78 µM. This suggests potent cytotoxicity and highlights its potential use in treating acute myeloid leukemia .
Q & A
Q. What synthetic routes are commonly employed for the preparation of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile, and how are reaction conditions optimized?
The synthesis typically involves cyclization reactions using nitrile precursors and hydroxylamine derivatives. Optimization strategies include solvent selection (e.g., DMSO for high-temperature reactions), temperature control (e.g., 150°C for nucleophilic substitution), and purification via HPLC to isolate the product. For example, 18F-labeled analogs were synthesized using nitro precursors and 18F-fluoride in DMSO at elevated temperatures, achieving radiochemical yields of 1.9–3.2 GBq . Similar methods can be adapted for methyl-substituted derivatives by modifying precursor reactivity and reaction time .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Key methods include:
- 1H/13C NMR spectroscopy to confirm substituent positions and chemical environments (e.g., methyl group integration at δ ~2.5 ppm and oxadiazole ring signals) .
- LC-MS for molecular weight verification (e.g., [M+H]+ peaks) and purity assessment (>98% by HPLC) .
- Melting point analysis to validate crystalline stability (e.g., 74–76°C for related analogs) .
Q. How should researchers handle and store this compound to ensure long-term stability?
Storage at -20°C in airtight containers is recommended to prevent degradation. Stability studies on analogs indicate ≥4 years of integrity under these conditions. Avoid exposure to moisture or light, as oxadiazole rings may hydrolyze in acidic/basic environments .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for the biological activity of this compound derivatives?
- Comparative bioassays : Test analogs against multiple biological targets (e.g., antimicrobial, antiplasmodial) to identify structure-activity relationships (SAR) .
- Purity validation : Use HPLC and LC-MS to exclude impurities as confounding factors (e.g., 98–99% purity thresholds) .
- Docking studies : Cross-validate computational models with crystallographic data (e.g., SHELX-refined structures) to refine binding hypotheses .
Q. How can X-ray crystallography elucidate the molecular conformation of this compound and its derivatives?
- Data collection : Use high-resolution synchrotron radiation for small-molecule crystals.
- Refinement : Apply SHELXL for precise bond-length/angle calculations, particularly for the oxadiazole ring and benzonitrile group .
- Twinned data handling : Employ SHELXPRO for macromolecular interfaces if studying protein-ligand complexes .
Q. What methodological approaches study the allosteric modulation effects of this compound analogs on nicotinic acetylcholine receptors?
- Electrophysiology : Measure ACh-evoked currents in α4β2 nACh receptors to assess potentiation (e.g., NS9283 analogs increase peak currents and shift EC50 values) .
- Chimeric receptor assays : Identify binding sites by swapping transmembrane domains (e.g., 3:2 vs. 2:3 stoichiometries) .
- Radiolabeling : Synthesize 18F or 3H analogs for in vivo biodistribution studies (e.g., 18F-AZD9272 protocols) .
Q. How can researchers optimize the pharmacokinetic profile of this compound derivatives for CNS targeting?
- LogP adjustments : Introduce polar groups (e.g., hydroxyl, fluorine) to enhance blood-brain barrier permeability .
- Metabolic stability assays : Use liver microsomes to identify oxidation-prone sites (e.g., methyl group metabolism).
- In vivo imaging : Track 18F-labeled derivatives via PET to assess brain uptake and clearance rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
